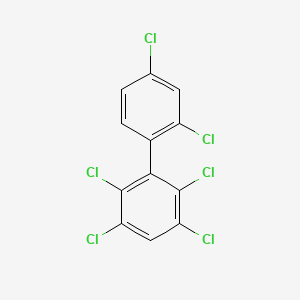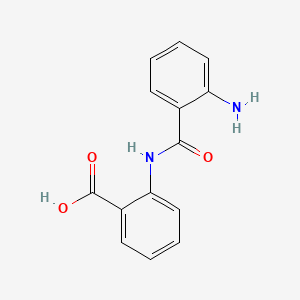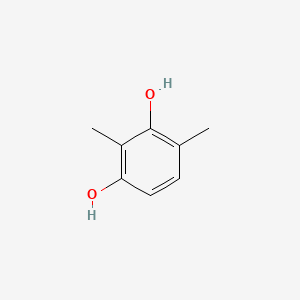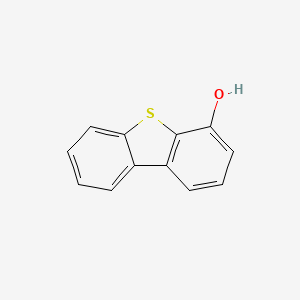
4-Hydroxydibenzothiophene
Vue d'ensemble
Description
4-Hydroxydibenzothiophene (4-HDBT) is a sulfur-containing heterocyclic compound that belongs to the family of dibenzothiophenes. It is an important intermediate in the synthesis of various industrial chemicals, such as pesticides and pharmaceuticals. 4-HDBT is also a key component of the flavoring agent and food additive, butylhydroxytoluene (BHT), and is used in the production of synthetic rubber and plastics. 4-HDBT is a highly reactive compound and its reactivity is due to its ability to form strong covalent bonds with other molecules.
Applications De Recherche Scientifique
High-Temperature Synthesis
4-Hydroxydibenzothiophene can be synthesized at high temperatures . This process involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method involves the reaction of thiophenol with an equimolar amount of o-chloro- o-bromophenol at 550-580°C in a flow system in an inert gas atmosphere .
Intermediate in Organic Chemistry
4-Hydroxydibenzothiophene is formed as a result of thermal dehydrocyclization of the intermediate 2-hydroxyphenyl phenyl sulfide . This indicates its potential use as an intermediate in the synthesis of other organic compounds .
Biodegradation Studies
Although not directly related to 4-Hydroxydibenzothiophene, studies on similar compounds like 4-hydroxybenzoate have shown that they can be biodegraded . This suggests potential applications of 4-Hydroxydibenzothiophene in environmental science and pollution control.
Safety and Hazards
Mécanisme D'action
Target of Action
A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .
Biochemical Pathways
Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .
Result of Action
Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .
Action Environment
It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .
Propriétés
IUPAC Name |
dibenzothiophen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWJLQUFMWZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179204 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxydibenzothiophene | |
CAS RN |
24444-75-5 | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxydibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

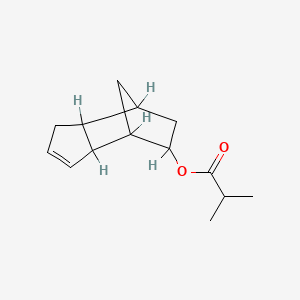


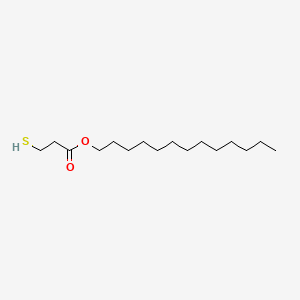

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)





